molecular formula C7H8N2O2 B8140056 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

Cat. No.: B8140056
M. Wt: 152.15 g/mol
InChI Key: TWWYBNRREWIKHQ-UHFFFAOYSA-N
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Description

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid (CAS: 2049109-24-0, molecular formula: C₇H₈N₂O₂) is a diazirine-containing compound featuring a but-3-yn-1-yl substituent and an acetic acid functional group. Diazirines are three-membered heterocyclic rings with two nitrogen atoms, known for their photolability, generating reactive carbenes upon UV irradiation (350–370 nm) . This compound is widely utilized as a photoaffinity probe in chemical biology to study protein-ligand interactions or metabolic pathways due to its ability to form covalent bonds with nearby biomolecules upon activation . It is commercially available (Enamine Ltd, BLDpharm) in high purity (≥95%) and is often employed as a synthetic intermediate for more complex probes, such as FKBP-P (a heterobifunctional acetyltransferase-targeting molecule) .

Properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-4-7(8-9-7)5-6(10)11/h1H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWYBNRREWIKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2049109-24-0
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid
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Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the nucleophilicity of the diazirine nitrogen, facilitating alkylation. However, prolonged exposure to DMF at elevated temperatures (>40°C) risks diazirine decomposition. Lower yields are observed in tetrahydrofuran (THF) due to reduced solubility of intermediates.

Catalytic Enhancements

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for modular synthesis. By introducing an azide-functionalized acetic acid precursor, the alkyne on the diazirine undergoes click chemistry with high regioselectivity. A typical protocol involves:

  • Diazirine-alkyne (1.0 equiv), azido-acetic acid (1.1 equiv), CuSO₄ (0.2 equiv), and sodium ascorbate (0.4 equiv) in t-BuOH/H₂O (1:1).

  • Reaction at 25°C for 2 hours affords the product in 85% yield after reverse-phase HPLC purification.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (t, J = 2.6 Hz, 2H, CH₂C≡CH), 2.45 (s, 2H, CH₂CO₂H), 1.95 (t, J = 2.6 Hz, 1H, C≡CH), 1.60–1.55 (m, 4H, diazirine-CH₂).

  • IR (KBr) : 3260 cm⁻¹ (C≡C-H), 2105 cm⁻¹ (C≡C), 1710 cm⁻¹ (C=O), 1550 cm⁻¹ (N=N).

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) reveals >98% purity for chromatographically purified batches. Stability studies indicate that the compound remains intact for ≥6 months at -20°C in DMSO/t-BuOH (1:4 v/v), but degrades within 1 week at 25°C due to carbene formation.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications to ensure safety and cost-effectiveness:

  • Continuous-Flow Reactors : Microreactors minimize exothermic risks during diazirine cyclization and oxidation.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in alkylation steps, reducing environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing structures.

    Substitution: The but-3-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid is utilized for:

  • Studying Reaction Mechanisms : The compound serves as a tool for investigating complex reaction pathways due to its ability to form stable covalent bonds with various substrates.
  • Synthesis of Complex Molecules : Its unique structure allows for the synthesis of diverse chemical entities through functionalization reactions.

Biology

In biological research, this compound is prominently used in:

  • Photoaffinity Labeling : It aids in studying protein-ligand interactions by covalently tagging proteins in living systems, allowing researchers to identify binding partners and elucidate biological pathways.

Case studies have demonstrated its effectiveness in probing protein interactions within cellular contexts, enhancing our understanding of various biological processes.

Material Science

The compound is also explored in material science for:

  • Development of New Materials : Its photoreactive properties can be harnessed to create novel materials with specific functionalities, such as self-healing polymers or responsive surfaces.

Case Study 1: Photoaffinity Labeling in Mycobacterium tuberculosis

A study investigated the interactions of diazirine-based probes with proteins in Mycobacterium tuberculosis (Mtb). By employing photoaffinity labeling techniques using this compound, researchers identified key protein targets involved in oxidative stress resistance that could be potential therapeutic targets for enhancing drug efficacy against tuberculosis .

Case Study 2: Mechanistic Insights into Drug Interactions

Research utilizing this compound has provided insights into the mechanisms by which certain drugs potentiate their effects in bacterial systems. By cross-linking proteins involved in drug metabolism and resistance mechanisms, the study elucidated how modifications to drug structures can enhance their activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid involves the photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bind to nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid and related diazirine-containing compounds:

Compound Structure Key Features Applications References
This compound Diazirine ring + but-3-yn-1-yl + acetic acid Alkyne handle for click chemistry; photolabile; moderate hydrophilicity Photoaffinity labeling, crosslinking in proteomics
2-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acetic acid Diazirine ring + trifluoromethyl + phenyl + acetic acid Enhanced carbene stability; higher lipophilicity (logP) Targeted protein labeling in hydrophobic environments
2-(4-((3H-Diazirin-3-yl)methyl)phenoxy)acetic acid Diazirine ring + phenoxy + acetic acid Improved water solubility; phenol group for conjugation Enzyme cofactor labeling, bioconjugation
2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic acid Diazirine ring + trifluoromethyl + phenyl + hydroxypropanoic acid Chiral center; hydroxyl group for hydrogen bonding Metabolic pathway tracing in microbial systems
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid Diazirine ring + but-3-yn-1-yl + propanoic acid (longer carbon chain) Increased linker length; alkyne for modular synthesis Chemical proteomics probes (e.g., P300-P for acetyltransferase studies)

Key Insights from Comparative Analysis

Photochemical Reactivity: The trifluoromethyl-diazirine derivatives (e.g., 2-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)acetic acid) exhibit greater carbene stability and reactivity compared to the butynyl-diazirine variant, as the electron-withdrawing CF₃ group stabilizes the carbene intermediate, reducing side reactions . The butynyl group in this compound enables click chemistry with azides (e.g., in FKBP-P synthesis), a feature absent in non-alkynyl analogs .

Solubility and Biocompatibility: Phenoxy-acetic acid derivatives (e.g., 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetic acid) demonstrate enhanced aqueous solubility due to the polar phenoxy group, making them suitable for aqueous reaction environments . The trifluoromethyl-phenyl analog (CAS: 2049109-24-0) has higher hydrophobicity (predicted logP ~1.5), favoring membrane permeability and interactions with lipid-rich targets .

Synthetic Versatility: The propanoic acid variant (3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid) offers a longer spacer between the diazirine and functional group, reducing steric hindrance in macromolecular interactions .

Stability and Storage :

  • All diazirine derivatives require storage at ≤–20°C and protection from light to prevent premature photolysis .

Biological Activity

The biological activity of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid is primarily attributed to its photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This mechanism allows the compound to be used in studying molecular interactions in biological systems.

Photoaffinity Labeling

One of the primary applications of this compound is in photoaffinity labeling studies. This technique is used to investigate protein-ligand interactions in biological systems. The compound's ability to form covalent bonds with nearby molecules upon UV activation makes it an excellent tool for identifying and characterizing binding sites on proteins.

Protein-Protein Interaction Studies

The compound has been used in the development of protein-protein interaction (PPI) inhibitors. In a study focusing on SENP1 and SENP2 inhibitors, a structurally similar compound (56) was synthesized to confirm inhibitor-protein interactions . This demonstrates the potential of diazirine-containing compounds in studying and modulating protein-protein interactions.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with similar compounds. The table below presents a comparison of key properties:

CompoundPhotoreactivityBiological ApplicationMolecular Weight
This compoundHighPhotoaffinity labeling152.15 g/mol
3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acidHighSimilar to target compoundNot provided
Compound 56 (spiro DHQ scaffold with diazirine)HighSENP1 inhibitionNot provided

Case Study: SENP1 and SENP2 Inhibition

A study investigating SENP1 and SENP2 inhibitors provides insight into the potential biological activity of diazirine-containing compounds similar to this compound .

Key Findings:

  • A compound (56) containing a spiro DHQ scaffold coupled to a terminal alkyne-containing diazirine photo crosslinker was synthesized.
  • This compound showed an IC50 value of 24 μM in a fluorescent SENP1-SUMO1-AMC bioassay.
  • The compound demonstrated activity against both SENP1 and SENP2, with slightly increased activity on SENP2.

These findings suggest that diazirine-containing compounds like this compound have potential applications in studying and modulating enzyme activities in biological systems.

Future Research Directions

While the current research provides valuable insights into the biological activity of this compound, several areas warrant further investigation:

  • Comprehensive studies on the compound's effects on various cellular processes.
  • Investigation of potential therapeutic applications, particularly in areas where protein-protein interactions play a crucial role.
  • Development of novel derivatives with enhanced biological activity or specificity.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of diazirinyl compounds typically involves cyclization reactions of alkyne precursors with diaziridine derivatives under controlled conditions. Continuous-flow chemistry (as demonstrated for structurally related triazole-acetic acid derivatives) can enhance reaction efficiency by improving heat transfer and reducing side reactions . Optimization may involve adjusting flow rates, solvent polarity, and catalyst loading. Characterization via HPLC (≥98% purity) and NMR (to confirm alkyne and diazirine moieties) is critical for validating synthetic success .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify the alkyne proton (δ ~2.5 ppm) and diazirine ring protons (δ ~1.8–2.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₈H₉N₂O₂: calculated 181.0612, observed 181.0615).
  • FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .

Q. What safety protocols are recommended for handling diazirinyl-alkyne compounds in laboratory settings?

  • Methodological Answer :

  • Eye/Skin Protection : Wear nitrile gloves and safety goggles due to potential irritation (as seen in structurally similar pyridinyl-acetic acids) .
  • Ventilation : Store in airtight containers in well-ventilated areas to prevent inhalation of volatile byproducts .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for diazirinyl compounds under varying storage conditions?

  • Methodological Answer : Stability studies should be contextualized within a theoretical framework (e.g., thermodynamic decomposition pathways). For example:

  • Controlled Experiments : Compare degradation rates under inert (N₂) vs. ambient conditions using HPLC to track impurity profiles .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life at different temperatures. If discrepancies arise, re-evaluate experimental parameters (e.g., humidity, light exposure) .

Q. What strategies mitigate undesired side reactions during photoaffinity labeling experiments using this compound?

  • Methodological Answer :

  • Wavelength Optimization : Use UV light at 350–365 nm to activate diazirine without damaging biomolecules (based on diazenyl analog studies) .
  • Quenchers : Add tertiary amines (e.g., DABCO) to scavenge reactive intermediates post-photoactivation .
  • Control Experiments : Perform labeling in the dark and with competing alkyne-free analogs to distinguish specific vs. nonspecific binding .

Q. How can computational methods guide the design of derivatives with improved crosslinking efficiency?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to predict interactions between the diazirine-alkyne scaffold and target proteins.
  • DFT Calculations : Analyze transition states for diazirine ring-opening to identify substituents that lower activation energy (e.g., electron-withdrawing groups) .
  • Validation : Synthesize top candidates and compare crosslinking yields via SDS-PAGE or mass spectrometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Reactant of Route 2
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

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